Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a seven-membered diazaspiro framework with a hydroxymethyl substituent at position 5 and a tert-butyl carbamate protective group. This structure combines rigidity from the spiro system with functional versatility due to the hydroxymethyl group, making it a valuable intermediate in medicinal chemistry. Its molecular formula is C12H20N2O4 (predicted from ), and it is structurally related to the well-characterized compound tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1234616-51-3; C11H18N2O3) .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)4-9(16)13-8(12)5-15/h8,15H,4-7H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXFMIQUBXXNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118284 | |
| Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 5-(hydroxymethyl)-7-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357353-37-7 | |
| Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 5-(hydroxymethyl)-7-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 5-(hydroxymethyl)-7-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a spirocyclic structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique spirocyclic framework contributes to its reactivity and biological activity. The presence of functional groups such as hydroxymethyl and carboxylate enhances its potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 240.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Toxicity | Harmful if swallowed |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. These interactions can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) that indicates significant antibacterial properties. The compound demonstrated activity comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating tuberculosis .
- Cancer Research : The compound has been investigated for its role in inhibiting cancer cell proliferation. In vitro studies showed that it could induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
- Neuropharmacological Effects : Research has also explored the compound's effects on neurotransmitter systems, particularly its action as a selective dopamine D3 receptor antagonist. This property indicates potential applications in treating neurological disorders such as schizophrenia and Parkinson’s disease .
Table 2: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
a) Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- Molecular Formula : C12H22N2O3
- Key Differences : The hydroxymethyl group is at position 8 instead of 3.
- Impact : Altered hydrogen-bonding capacity and solubility due to positional isomerism.
b) tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
- Molecular Formula : C11H18N2O3 (CAS: 1234616-51-3)
- Key Differences : Lacks the hydroxymethyl group at position 5.
- Impact : Reduced polarity compared to the target compound, influencing pharmacokinetic properties like membrane permeability .
c) tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
- Molecular Formula: C12H19F2NO2 (CAS: 1638759-78-0)
- Key Differences : Difluoro substitution at position 6 replaces the hydroxymethyl and oxo groups.
Bicyclic Analogs
a) tert-Butyl(1S,8S)-6-Benzyl-8-(3-bromophenyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate
Substituent Variations in Spiro Systems
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via reaction of azaspiro intermediates with tert-butyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine). Key parameters include maintaining anhydrous conditions and controlling reaction temperature (0–25°C) to prevent side reactions. Purification involves recrystallization or column chromatography to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm spirocyclic backbone and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 210–254 nm) to assess purity.
Data cross-referencing with PubChem entries (e.g., InChI key, canonical SMILES) ensures consistency .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Electrostatic discharge must be mitigated .
- Storage : Store at 2–8°C in sealed, desiccated containers. Incompatible with strong oxidizers; monitor for decomposition via periodic TLC .
Advanced Research Questions
Q. How do conformational dynamics of the spirocyclic core influence reactivity in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map steric and electronic effects of the spiro structure. Validate with kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields under varying temperatures). Compare results with analogous non-spiro compounds to isolate conformational contributions .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–75%)?
- Methodological Answer : Systematically vary:
- Solvent polarity (e.g., DCM vs. THF) to optimize intermediate solubility.
- Catalyst loading (e.g., Pd/C vs. palladium acetate).
- Protecting group stability under acidic/basic conditions.
Use design of experiments (DoE) to identify critical factors and replicate high-yield conditions .
Q. How is the compound’s stability assessed under physiological conditions for drug discovery applications?
- Methodological Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24–72 hours.
- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation.
- Solid-state stability : Perform accelerated stability testing (40°C/75% RH) for 1–3 months .
Q. What role does the hydroxymethyl substituent play in modulating biological activity?
- Methodological Answer : Synthesize analogs (e.g., methyl, carboxylate derivatives) and compare:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
